

A Technical Guide to the Physical Properties of 2-(Boc-amino)-5-cyanopyridine

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Compound of Interest

Compound Name: 2-(Boc-amino)-5-cyanopyridine

Cat. No.: B3030415

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Introduction

In the landscape of modern drug discovery and materials science, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, **2-(Boc-amino)-5-cyanopyridine**, systematically named tert-butyl (5-cyanopyridin-2-yl)carbamate, emerges as a highly versatile intermediate. Its bifunctional nature—possessing a nucleophilic amine protected by a thermally and chemically labile tert-butoxycarbonyl (Boc) group, and an electrophilic, synthetically malleable cyano group—renders it an invaluable precursor for constructing complex molecular architectures. This guide provides an in-depth analysis of the core physical properties of this compound, offering researchers and development professionals a foundational understanding essential for its effective application in synthesis, process development, and quality control.

Core Physicochemical Properties

The fundamental identity and physical state of a compound are encapsulated by its core properties. For **2-(Boc-amino)-5-cyanopyridine**, these characteristics are pivotal for handling, reaction setup, and purification.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₁₃ N ₃ O ₂	[1]
Molecular Weight	219.24 g/mol	[1]
CAS Number	902837-44-9	[1][2]
Appearance	Solid	[1]
Melting Point	170-175 °C	[3]

The compound is a stable solid at room temperature.[1] The reported melting range of 170-175 °C is a critical parameter for identification and purity assessment; significant deviation from this range may suggest the presence of impurities.[3] While an alternative CAS number, 814263-30-4, is sometimes associated with this compound, 902837-44-9 is the most consistently cited identifier in recent chemical and safety literature.[2][4]

Solubility Profile: A Structural Interpretation

While quantitative solubility data is not extensively published, a qualitative assessment can be derived from the compound's molecular structure. The molecule presents a classic case of conflicting solubility drivers.

- **Polar/Hydrogen Bonding Moieties:** The pyridine nitrogen, the cyano group (C≡N), and the carbamate N-H group introduce polarity and potential for hydrogen bonding, favoring solubility in polar solvents.
- **Nonpolar Moieties:** The large, hydrophobic tert-butyl group and the aromatic pyridine ring significantly increase the nonpolar character, promoting solubility in organic solvents.

Consequently, **2-(Boc-amino)-5-cyanopyridine** is expected to exhibit poor solubility in water. It is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl₃). Solubility is also expected in moderately polar solvents like tetrahydrofuran (THF), ethyl acetate, and alcohols, though potentially to a lesser extent.

Spectroscopic Characterization (Theoretical Analysis)

In the absence of publicly available, peer-reviewed spectra, this section provides a theoretical prediction of the key spectroscopic features of **2-(Boc-amino)-5-cyanopyridine**. This predictive analysis is grounded in the foundational principles of spectroscopy and serves as an authoritative guide for researchers interpreting their own experimental data.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations from its functional groups. The presence of these key absorption bands provides a rapid and reliable method for structural confirmation.

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)
N-H Stretch	Carbamate (N-H)	3350 - 3250
C-H Stretch (Aromatic)	Pyridine Ring	3100 - 3000
C-H Stretch (Aliphatic)	tert-Butyl (C-H)	2980 - 2950
Nitrile Stretch	Cyano (C≡N)	2230 - 2220
Carbonyl Stretch	Carbamate (C=O)	1725 - 1705
C=C, C=N Stretches	Pyridine Ring	1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. In a solvent like CDCl₃ or DMSO-d₆, the following resonances are predicted:

- Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm). The proton at C4 (between the two substituents) will likely appear as a doublet of doublets (dd). The protons at C3 and C6 will appear as doublets (d).

- Carbamate Proton (1H): A broad singlet (s) typically between δ 8.0-9.5 ppm, whose position can be concentration and solvent-dependent.
- tert-Butyl Protons (9H): A sharp, intense singlet (s) in the aliphatic region, expected around δ 1.5 ppm.

¹³C NMR Spectrum: The molecule possesses 9 unique carbon atoms, which should give rise to 9 distinct signals in the ¹³C NMR spectrum.

- Pyridine Carbons (5C): Signals in the δ 110-155 ppm range.
- Carbonyl Carbon (1C): The carbamate C=O signal, expected around δ 150-155 ppm.
- Cyano Carbon (1C): The C \equiv N carbon signal, typically found in the δ 115-120 ppm range.
- tert-Butyl Carbons (2C): Two signals: one for the quaternary carbon ($\sim\delta$ 80 ppm) and one for the three equivalent methyl carbons ($\sim\delta$ 28 ppm).

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate.

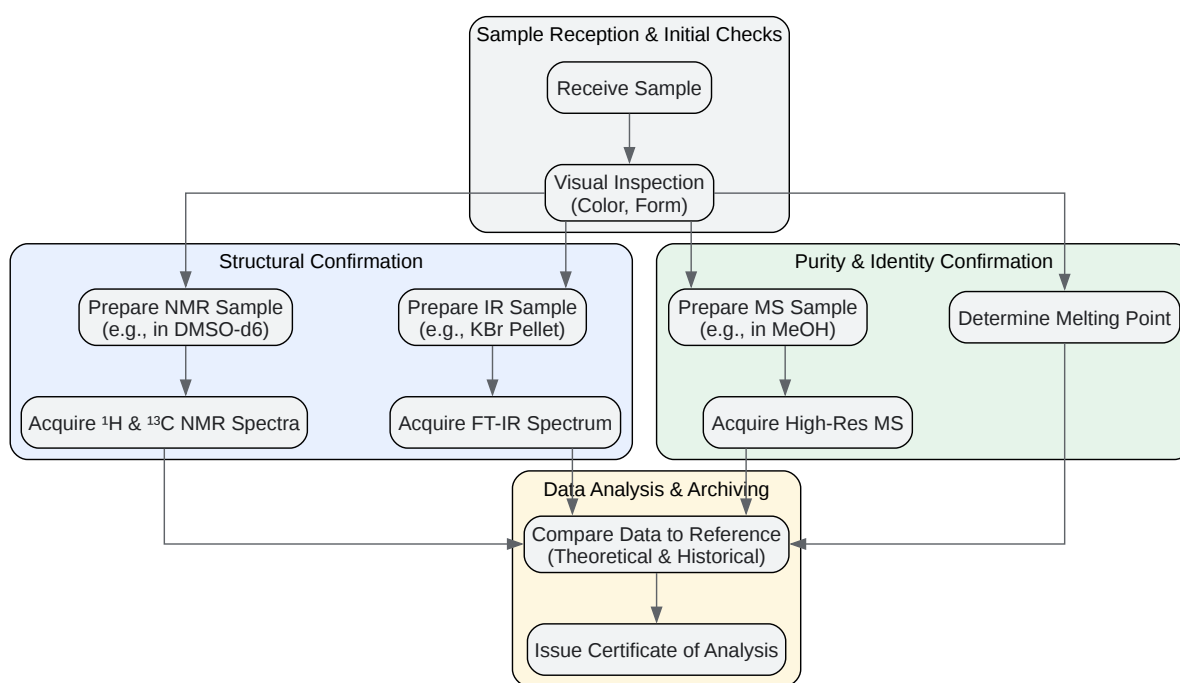
- Molecular Ion: The primary observed ion should be the protonated molecule $[M+H]^+$ at an m/z of approximately 220.11.
- Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group or components thereof, such as the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to significant fragment ions.

Experimental Methodologies

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following section outlines self-validating methodologies for the characterization of **2-(Boc-amino)-5-cyanopyridine**.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis of a new batch of the compound is illustrated below. This workflow ensures that identity, purity, and key physical properties are confirmed before its use in further applications.



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Workflow for compound characterization.

Protocol 1: Melting Point Determination

- **Sample Preparation:** Finely powder a small amount of the crystalline sample. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to $\sim 20\text{ }^{\circ}\text{C}$ below the expected melting point (i.e., to $\sim 150\text{ }^{\circ}\text{C}$). Then, decrease the heating rate to $1\text{-}2\text{ }^{\circ}\text{C}$ per minute.
- **Recording:** Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. The narrowness of the range is an indicator of purity.

Protocol 2: NMR Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 or CDCl_3).
- **Sample Weighing:** Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
- **Dissolution:** Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
- **Homogenization:** Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
- **Analysis:** The sample is now ready for insertion into the NMR spectrometer.

Handling and Storage

From a safety and stability perspective, proper handling and storage are crucial.

- **Handling:** Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.^[1] Operations should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[1] Avoid contact with skin and eyes.^[1]

- **Stability:** The compound is stable under recommended storage conditions.[1] The Boc protecting group is sensitive to strong acids and high temperatures, which can cause premature deprotection.
- **Storage:** Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Store away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and acids.[1]

Conclusion

2-(Boc-amino)-5-cyanopyridine is a foundational building block whose utility is directly tied to a thorough understanding of its physical properties. Its solid nature, defined melting point, predictable solubility, and distinct spectroscopic signatures provide the necessary parameters for its confident use in complex synthetic pathways. By leveraging the data and protocols within this guide, researchers can ensure material quality, optimize reaction conditions, and accelerate the development of novel chemical entities in the pharmaceutical and materials science sectors.

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